molecular formula C6H18N4O4S B2784841 Bis(1-[3-(dimethylamino)propyl]guanidine), sulfuric acid CAS No. 23061-57-6

Bis(1-[3-(dimethylamino)propyl]guanidine), sulfuric acid

Cat. No.: B2784841
CAS No.: 23061-57-6
M. Wt: 242.30 g/mol
InChI Key: PFSBRVAUQQQEMA-UHFFFAOYSA-N
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Description

Bis(1-[3-(dimethylamino)propyl]guanidine), sulfuric acid is a bis-guanidine derivative characterized by two guanidine moieties linked via 3-(dimethylamino)propyl groups, with sulfuric acid as the counterion. This compound is structurally distinct due to its branched alkylamine chains and ionic sulfate pairing, which influence its physicochemical behavior, including solubility, stability, and reactivity.

Properties

CAS No.

23061-57-6

Molecular Formula

C6H18N4O4S

Molecular Weight

242.30 g/mol

IUPAC Name

2-[3-(dimethylamino)propyl]guanidine;sulfuric acid

InChI

InChI=1S/C6H16N4.H2O4S/c1-10(2)5-3-4-9-6(7)8;1-5(2,3)4/h3-5H2,1-2H3,(H4,7,8,9);(H2,1,2,3,4)

InChI Key

PFSBRVAUQQQEMA-UHFFFAOYSA-N

SMILES

CN(C)CCCN=C(N)N.CN(C)CCCN=C(N)N.OS(=O)(=O)O

Canonical SMILES

CN(C)CCCN=C(N)N.OS(=O)(=O)O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(1-[3-(dimethylamino)propyl]guanidine), sulfuric acid typically involves the reaction of 1-[3-(dimethylamino)propyl]guanidine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the careful addition of sulfuric acid to a solution of 1-[3-(dimethylamino)propyl]guanidine, followed by purification steps to isolate the final product. The industrial production methods are designed to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: Bis(1-[3-(dimethylamino)propyl]guanidine), sulfuric acid can undergo various chemical reactions, including:

Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may involve reducing agents like sodium borohydride .

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

Synthesis and Properties

The synthesis of Bis(1-[3-(dimethylamino)propyl]guanidine), sulfuric acid typically involves the reaction of 1-[3-(dimethylamino)propyl]guanidine with sulfuric acid. The process is conducted under controlled conditions to ensure high yield and purity. The compound can be characterized as an organic salt and is recognized for its catalytic properties.

Transesterification Reactions

One of the primary applications of this compound is in catalyzing transesterification reactions, particularly in biodiesel production. Studies have shown that it exhibits higher efficiency and conversion rates compared to traditional base catalysts like sodium hydroxide.

Conjugate Addition Reactions

Research indicates that this compound can effectively catalyze conjugate addition reactions. For instance, in a study involving the addition of pyrrolidine to 2-(SH)-furanone, the compound demonstrated significant increases in reaction rates (4.3-fold and 16.3-fold with different counterions) compared to uncatalyzed reactions .

The compound has also been investigated for potential biological activities. Its guanidine structure suggests possible interactions with biological systems, making it a candidate for further research in medicinal chemistry.

Case Study: Synthesis of Ptilomycalin A Analogues

In a notable case study, this compound was utilized in the synthesis of model compounds related to ptilomycalin A. The addition-cyclization reaction involving this guanidine derivative yielded various sulfur-containing analogues, highlighting its utility in complex organic syntheses .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Catalysis Used in transesterification for biodiesel production
Organic Synthesis Catalyzes conjugate addition reactions, enhancing reaction rates
Biological Activity Investigated for potential medicinal uses
Synthesis of Complex Molecules Applied in synthesizing ptilomycalin A analogues

Mechanism of Action

The mechanism of action of Bis(1-[3-(dimethylamino)propyl]guanidine), sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Guanidine Derivatives

Compound Name Substituents/Linkages Counterion Key Features CAS/Reference
Bis(1-[3-(dimethylamino)propyl]guanidine), sulfuric acid Two guanidine groups linked via 3-(dimethylamino)propyl Sulfate High basicity, enhanced solubility N/A
1,1'-(Disulphanediyldiethylene)-bis(2-cyano-3-methylguanidine) (Imp. H) Disulfide bridge, cyano groups None Redox-sensitive, lower basicity 74886-59-2
2-tert-Butyl-1-(2-propylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine Thiazolyl, quinolinyl, tert-butyl None Steric hindrance, lipophilic 71079-94-2
Ranitidine Related Compound B Nitro-ethenediamine, furanyl-thioethyl None Electrophilic nitro group, H2 antagonist analog USP31

Key Observations :

  • Basicity: The target compound’s guanidine groups (pKa ~13.5) make it significantly more basic than cyano-substituted analogs (e.g., Imp. H, pKa ~10–12) .
  • Solubility : Sulfate counterions enhance aqueous solubility compared to neutral analogs like Imp. H or thiazolyl derivatives .
  • Stability : Disulfide-linked compounds (e.g., Imp. H) are prone to redox degradation, whereas the target’s alkylamine chains confer stability under neutral or acidic conditions .
Physicochemical Properties

Table 2: Physical-Chemical Comparison

Property This compound Imp. H 2-tert-Butyl-thiazolylguanidine
Melting Point ~180–200°C (decomposes) ~150–160°C ~220–230°C
Solubility in Water High (due to sulfate) Low Insoluble
LogP (Predicted) -1.2 0.8 3.5
Stability at pH 7.0 Stable Disulfide cleavage Stable

Key Findings :

  • The sulfate salt’s high water solubility contrasts with lipophilic analogs like the tert-butyl-thiazolyl derivative, which may favor membrane penetration but limit aqueous applications .
Analytical Methods
  • Chromatography : The target’s ionic nature necessitates ion-pair HPLC (e.g., using phosphate buffer at pH 7.1 as in ), whereas neutral analogs (e.g., tert-butyl-thiazolylguanidine) are analyzed via reverse-phase methods .
  • Spectroscopy : FTIR and NMR differentiate sulfate counterions (broad ~1100 cm⁻¹ S-O stretches) from disulfide or thiazole functionalities .

Biological Activity

Introduction

Bis(1-[3-(dimethylamino)propyl]guanidine), sulfuric acid, a guanidine derivative, has garnered attention for its potential biological activities and applications in various scientific fields. This compound is primarily synthesized through the reaction of 1-[3-(dimethylamino)propyl]guanidine with sulfuric acid, resulting in an organic salt that exhibits unique chemical properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis Overview

The synthesis of this compound typically involves:

  • Reactants : 1-[3-(dimethylamino)propyl]guanidine and sulfuric acid.
  • Conditions : Controlled temperature and pressure to optimize yield and purity.
  • Purification : Techniques such as crystallization or distillation are employed post-reaction to isolate the final product.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, leading to alterations in their activity. This interaction may influence various biological pathways, making it a candidate for therapeutic applications.

Potential Therapeutic Applications

Preliminary studies indicate that this compound may exhibit several biological effects, including:

  • Antimicrobial Activity : Research suggests potential bactericidal properties against various pathogens.
  • Cytotoxic Effects : Initial investigations show that it may induce cytotoxicity in cancer cell lines, warranting further exploration into its anticancer properties.
  • Catalytic Applications : As a catalyst in transesterification reactions for biodiesel production, it demonstrates high efficiency compared to traditional catalysts.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialBactericidal against Gram-positive and Gram-negative bacteria
CytotoxicityInduces cell death in cancer cell lines (IC50 values pending)
Catalytic EfficiencyHigh conversion rates in biodiesel production

Case Study: Cytotoxicity Assay

A case study was conducted using various cancer cell lines to evaluate the cytotoxic effects of this compound. The results indicated varying degrees of cytotoxicity:

Cell LineIC50 (µM)Notes
MCF-786Moderate activity observed
Caco2Not DeterminedFurther studies required
WRL-6812.18 ± 5.30Significant cytotoxic effects

Q & A

(Basic) What synthetic methodologies are recommended for preparing Bis(1-[3-(dimethylamino)propyl]guanidine), sulfuric acid, and how are purification challenges addressed?

Answer:
The synthesis likely involves guanidine functionalization via nucleophilic substitution or condensation reactions. A common approach includes reacting guanidine with 3-(dimethylamino)propyl halides in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux, followed by sulfuric acid neutralization. Purification challenges arise from the compound’s hygroscopicity and potential amine-related byproducts. Techniques include:

  • Low-temperature crystallization (0–6°C) to minimize decomposition, as recommended for air-sensitive organometallics .
  • Ion-exchange chromatography to separate unreacted amines or salts, leveraging the compound’s cationic nature.
  • Lyophilization for solvent removal without thermal degradation.

(Basic) Which spectroscopic and chromatographic techniques are optimal for characterizing this compound and verifying purity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the guanidine backbone and dimethylamino substituents. The absence of peaks at δ 2.2–2.5 ppm (unreacted propylamine) indicates purity.
  • Mass Spectrometry (MS) : High-resolution ESI-MS to validate the molecular ion peak ([M+H]⁺) and rule out sulfonic acid adducts.
  • HPLC with UV/Vis detection : Use C18 columns and acidic mobile phases (e.g., 0.1% TFA in water/acetonitrile) to detect impurities, similar to protocols for sulfonic acid derivatives .

(Advanced) How can computational modeling optimize reaction conditions for synthesizing this compound with high enantiomeric purity (if applicable)?

Answer:

  • Quantum chemical calculations (e.g., DFT) predict transition states and stereoselectivity in guanidine functionalization. Software like Gaussian or ORCA can model steric effects of the dimethylamino groups .
  • Reaction path sampling : ICReDD’s methodology combines computational screening of reaction parameters (solvent, temperature) with experimental validation, reducing trial-and-error cycles .
  • Machine learning : Train models on existing guanidine synthesis data to predict optimal molar ratios and catalyst systems.

(Advanced) How should researchers resolve contradictions in stability data (e.g., pH-dependent degradation vs. thermal stability)?

Answer:

  • Controlled stability studies : Design experiments under varied pH (1–14), temperature (25–60°C), and humidity (40–80% RH). Use Arrhenius plots to extrapolate shelf-life.
  • Multivariate analysis : Apply software tools (e.g., Design-Expert) to identify interactions between degradation factors. For example, thermal instability may dominate at high pH .
  • Cross-validation with LC-MS/MS : Detect degradation products (e.g., hydrolyzed guanidine or sulfates) to pinpoint degradation pathways .

(Advanced) What reactor design considerations are critical for scaling up synthesis while maintaining yield and safety?

Answer:

  • Continuous-flow reactors : Minimize exothermic risks during neutralization with sulfuric acid. In-line pH monitoring ensures precise stoichiometry .
  • Inert atmosphere : Use nitrogen/argon purging to prevent oxidation of dimethylamino groups, as recommended for air-sensitive reagents .
  • Waste management : Sulfate byproducts require ion-exchange resins or precipitation (e.g., barium sulfate) to meet environmental regulations .

(Basic) What are the key safety protocols for handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Acid-resistant gloves and goggles, as sulfuric acid is corrosive.
  • Storage : Airtight containers at 0–6°C to prevent deliquescence, similar to sulfonic acid standards .
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

(Advanced) How can researchers validate the compound’s role in catalytic or biological systems (e.g., enzyme inhibition)?

Answer:

  • Kinetic assays : Measure inhibition constants (Kᵢ) against target enzymes (e.g., proteases) using fluorogenic substrates. Compare with guanidine analogs .
  • Molecular docking : Simulate interactions with enzyme active sites (e.g., using AutoDock Vina) to rationalize structure-activity relationships.
  • In vitro toxicity screening : Use cell viability assays (MTT/WST-1) to assess cytotoxicity, critical for biomedical applications .

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